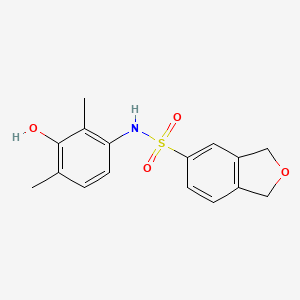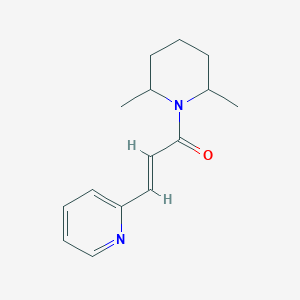
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide, also known as BHFF, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. BHFF has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both involved in the development of various diseases. N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide is that it has a low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide. One potential area of research is the development of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide derivatives with improved solubility and bioavailability. Another area of research is the study of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide and its potential therapeutic applications.
Métodos De Síntesis
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with 2-chlorobenzoic acid to form 2-(2,4-dimethylphenoxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-hydroxy-3-methylbenzenesulfonamide to form N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide.
Propiedades
IUPAC Name |
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-3-6-15(11(2)16(10)18)17-22(19,20)14-5-4-12-8-21-9-13(12)7-14/h3-7,17-18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVNADSCQCNVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NS(=O)(=O)C2=CC3=C(COC3)C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-2,4-dimethylphenyl)-1,3-dihydro-2-benzofuran-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)


![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)
![6-chloro-N-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7573341.png)
![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)